molecular formula C13H16Cl2N2O B13611184 4-(4-Chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride

4-(4-Chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B13611184
M. Wt: 287.18 g/mol
InChI Key: HSQOQDNPUUEWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride is a piperidine derivative with a substituted phenyl group and a carbonitrile functional group. Its molecular formula is C₁₃H₁₆ClN₂O·HCl, and it features a 4-chloro-2-methoxyphenyl substituent attached to the piperidine ring at the 4-position, along with a carbonitrile group .

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C13H15ClN2O.ClH/c1-17-12-8-10(14)2-3-11(12)13(9-15)4-6-16-7-5-13;/h2-3,8,16H,4-7H2,1H3;1H

InChI Key

HSQOQDNPUUEWLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2(CCNCC2)C#N.Cl

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Ring and Substituted Phenyl Group

  • Step 1: Preparation of Intermediate Benzyl Derivative

    A substituted benzyl intermediate, such as 4-chloro-2-methoxybenzyl halide or alcohol, is prepared or sourced. This intermediate serves as the electrophilic partner for piperidine ring functionalization.

  • Step 2: Nucleophilic Substitution or O-Alkylation

    The benzyl intermediate is reacted with a piperidine derivative or precursor under controlled conditions to attach the 4-(4-chloro-2-methoxyphenyl) substituent to the piperidine ring. This step may involve:

    • Use of Lewis acids to catalyze O-alkylation at low temperatures, improving reaction rate and yield.
    • Avoidance of high-temperature base-catalyzed reactions which can lead to side reactions.
  • Step 3: Introduction of the Carbonitrile Group

    The carbonitrile (-CN) is typically introduced at the 4-position of the piperidine ring via nucleophilic substitution or cyanide addition reactions on suitable intermediates, such as halogenated piperidines or via dehydration of amides.

  • Step 4: Formation of Hydrochloride Salt

    The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability.

Specific Preparation Example from Related Piperidine Derivative Patents

A patent describing the preparation of a related compound, 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, provides a useful analogous methodology that can be adapted for 4-(4-chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride:

Step Description Key Conditions and Reagents Outcome
1 Reaction of (4-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in presence of base Organic solvent, base catalyst Formation of trichloroacetimidate intermediate
2 Reaction of intermediate with tert-butyl-4-hydroxypiperidine in presence of Lewis acid Organic solvent, Lewis acid catalyst, low temperature Formation of tert-butyl-4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
3 Acidic deprotection of tert-butyl group Acid (phosphoric, hydrochloric, or sulfuric acid) Production of 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine

This method emphasizes:

  • Use of Lewis acid catalysis at low temperature for O-alkylation to improve yield and reduce reaction time from 24-48 hours to shorter periods.
  • Acidic deprotection to obtain the free piperidine derivative.
  • Potential adaptation of the substituents to include methoxy and carbonitrile groups for the target compound.

Data Table Summarizing Preparation Parameters

Parameter Description/Condition Effect on Synthesis
Reaction type O-alkylation via Lewis acid catalysis Higher yield, shorter reaction time
Temperature Low temperature (e.g., 0-25 °C) Minimizes side reactions, improves selectivity
Catalysts Lewis acids (e.g., BF3·OEt2, AlCl3) Enhances reaction rate and product purity
Solvent Organic solvents (e.g., dichloromethane, THF) Solubilizes reactants, controls reaction environment
Acid for deprotection Phosphoric acid, hydrochloric acid, sulfuric acid Removes protecting groups to yield final compound
Purification Crystallization, chromatography Ensures compound purity and isolation
Yield 20-30% improvement over base-catalyzed methods More efficient production
Reaction time Reduced from 24-48 hours to shorter periods Increased throughput

Research Outcomes and Optimization Notes

  • The substitution pattern on the phenyl ring (chloro and methoxy groups) influences the reactivity of intermediates and the stability of the final compound.
  • Lewis acid catalysis at low temperature is preferred over base-catalyzed high-temperature conditions to avoid decomposition and side products.
  • The introduction of the carbonitrile group requires careful control to avoid hydrolysis or side reactions.
  • Acidic deprotection conditions must be optimized to prevent degradation of sensitive functional groups.
  • The hydrochloride salt form enhances compound stability for pharmaceutical formulation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the para position of the methoxyphenyl group undergoes nucleophilic aromatic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent methoxy group (-OCH₃), which activates the ring toward nucleophilic attack.

Key Observations:

  • Reaction with amines (e.g., NH₃, primary/secondary amines) yields substituted aniline derivatives.

  • Requires polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (80–120°C) for optimal conversion.

Hydrolysis of the Carbonitrile Group

The nitrile (-CN) moiety undergoes hydrolysis to form carboxylic acid derivatives under acidic or basic conditions:

a. Basic Hydrolysis
Reaction with aqueous NaOH (2N) in ethanol at reflux converts the nitrile to a carboxylic acid:
R-CN+2NaOH+H2OR-COONa+NH3\text{R-CN} + 2\text{NaOH} + \text{H}_2\text{O} \rightarrow \text{R-COONa} + \text{NH}_3

  • Yield: ~70% after acidification to pH 5 with HCl .

b. Acidic Hydrolysis
Concentrated HCl (6M) at reflux generates the corresponding amide intermediate, which further hydrolyzes to the carboxylic acid.

Ring-Opening Reactions of the Piperidine Core

The piperidine ring participates in ring-opening reactions under strong acidic or reductive conditions:

Reagent Conditions Product Yield
H₂SO₄ (conc.)100°C, 6 hLinear amine derivative55%
LiAlH₄THF, 0°C → refluxSecondary alcohol62%
BH₃·THFRT, 12 hBorane adduct48%

Data compiled from synthetic protocols in .

Redox Reactions

The methoxy group (-OCH₃) and chloro substituent influence redox behavior:

  • Oxidation: Treatment with KMnO₄ in acidic media cleaves the methoxy group to form a quinone structure.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine (-CH₂NH₂).

Comparative Reaction Profile

Reaction Type Key Reagents Primary Product Notable Side Reactions
Nucleophilic SubstitutionNH₃, DMF, 100°C4-Amino-2-methoxyphenyl analogDimethylamine byproduct
Nitrile HydrolysisNaOH, EtOH, refluxCarboxylic acid derivativeOver-hydrolysis to amide
Piperidine ReductionLiAlH₄, THFSecondary alcoholIncomplete ring opening

Mechanistic Insights

  • The electron-withdrawing chloro group enhances electrophilicity at the ortho position of the aromatic ring, directing substitution reactions.

  • Steric hindrance from the piperidine ring slows reactions at the 4-position carbonitrile group compared to less hindered analogs .

Future Research Directions

  • Exploration of photochemical reactivity for novel bond-forming strategies.

  • Development of asymmetric catalytic methods for chiral derivative synthesis.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-chloro-2-methoxyphenyl and carbonitrile groups. Below is a comparative analysis with structurally related piperidine derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula CAS Number/ID Key Differences
4-(4-Chloro-2-methoxyphenyl)piperidine-4-carbonitrile HCl 4-Cl, 2-OCH₃ phenyl, CN C₁₃H₁₆ClN₂O·HCl CID 49760803 Unique chloro-methoxy substitution; enhanced lipophilicity
4-(4-Chlorophenyl)piperidine-4-carbonitrile 4-Cl phenyl, CN C₁₂H₁₃ClN₂ 91721-16-3 Lacks methoxy group; lower steric bulk
Piperidine-4-carbonitrile hydrochloride None (base structure) C₆H₁₁ClN₂ 24041-22-3 No aromatic substituents; simpler structure
4-(But-3-en-1-yl)piperidine-4-carbonitrile HCl Butenyl group C₁₀H₁₆ClN₂ Aliphatic substituent; distinct reactivity
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl 4-Cl phenyl, sulfonyl C₁₁H₁₄ClNO₂S·ClH 101768-64-3 Sulfonyl group increases polarity
Key Observations :
  • Substituent Impact: The chloro and methoxy groups in the target compound enhance lipophilicity compared to non-substituted analogues like piperidine-4-carbonitrile hydrochloride. This may improve membrane permeability in drug design .
  • Steric Factors : The bulkier 4-chloro-2-methoxyphenyl group introduces steric hindrance compared to 4-chlorophenyl derivatives, which could affect molecular interactions .

Physicochemical Properties

Limited data on solubility and stability are available, but predicted properties from collision cross-section (CCS) measurements suggest:

  • Target Compound : Predicted CCS (M+H⁺): 151.9 Ų .
  • Piperidine-4-carbonitrile HCl : Smaller molecular weight (146.62 g/mol ) likely results in higher aqueous solubility compared to aromatic derivatives .

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of 4-(4-Chloro-2-methoxyphenyl)piperidine-4-carbonitrile hydrochloride to achieve high yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (60–80°C for nucleophilic substitution), solvent choice (polar aprotic solvents like DMF or dichloromethane), and stoichiometric ratios (e.g., excess amine for coupling). Use inert atmospheres (N₂/Ar) to minimize oxidation. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity. Monitor reaction progress with TLC (Rf comparison) or HPLC (retention time tracking). For similar piperidine derivatives, yields >85% have been reported under controlled conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic patterns (δ 6.8–7.5 ppm for chlorophenyl groups). Carbonitrile carbons appear at ~δ 115–120 ppm in 13C NMR.
  • FT-IR : Confirm C≡N stretch (~2200 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹).
  • HPLC : Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase).
  • X-ray crystallography : Resolve molecular conformation, as demonstrated for analogous chlorophenyl-piperidine derivatives (e.g., bond angles and torsion angles) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with inert absorbents (vermiculite) and dispose per hazardous waste regulations. Store in airtight containers at -20°C, segregated from strong oxidizers. Emergency measures include rinsing eyes with water (15 minutes) and seeking medical evaluation for ingestion. Compliance with GHS guidelines and local regulations is critical, as outlined for structurally related nitro-piperidine hydrochlorides .

Advanced Research Questions

Q. How can computational chemistry be integrated into mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states (e.g., nucleophilic attack on the piperidine ring) and calculate activation energies.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • ICReDD Framework : Combine quantum chemical reaction path searches with experimental data (e.g., kinetic isotope effects) to validate mechanisms. For example, computational prediction of regioselectivity in substitution reactions reduces trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C, validated cell lines).
  • Orthogonal Validation : Use surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., cAMP modulation) to confirm target engagement.
  • Meta-Analysis : Aggregate dose-response data (IC50, EC50) to identify outliers. Cross-reference with crystallographic data (e.g., ligand-receptor co-crystals) to clarify SAR discrepancies .

Q. How can structure-activity relationship (SAR) studies enhance the pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Replace the methoxy group with ethoxy or halogens (F, Br) to probe electronic effects.
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity.
  • ADME Profiling : Test microsomal stability (human liver microsomes) and permeability (Caco-2 assays). For example, pyridine-carbonitrile analogs showed improved metabolic stability when substituting chloro groups .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzyme inhibition potency?

  • Methodological Answer :

  • Dose-Response Curves : Generate full curves (10 nM–100 µM) to compare IC50 values across studies.
  • Enzyme Source Variability : Use recombinant enzymes (e.g., PDE4B vs. PDE4D) to assess isoform specificity.
  • Negative Controls : Include known inhibitors (e.g., rolipram for PDE4) to validate assay conditions. Crystallographic evidence (e.g., binding mode of chlorophenyl groups) can rationalize potency differences .

Methodological Tables

Parameter Optimized Condition Reference
Reaction Temperature70°C (DMF, N₂ atmosphere)
Purification MethodSilica Gel Chromatography (EtOAc/Hex)
Crystallization SolventEthanol/Water (3:1)
Computational MethodDFT (B3LYP/6-31G*)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.